6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

Researchers developing 5-HT1F receptor antagonists face a critical bottleneck: the need for a versatile intermediate with a synthetic handle for SAR exploration. 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (CAS 186545-33-5) solves this by providing a brominated tetrahydrocarbazole scaffold primed for Pd-catalyzed cross-coupling at the 6-position, enabling late-stage diversification inaccessible to non-halogenated analogs. • Direct entry to 6-substituted tetrahydrocarbazole libraries via Suzuki, Buchwald-Hartwig, or Sonogashira couplings • Computed XLogP3 of 3.5 - optimal lipophilicity for BBB penetration in CNS probe design • Supplied with ≥95% purity; ambient shipping; bulk quantities available

Molecular Formula C14H17BrN2
Molecular Weight 293.2 g/mol
CAS No. 186545-33-5
Cat. No. B180172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole
CAS186545-33-5
Molecular FormulaC14H17BrN2
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESCN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br
InChIInChI=1S/C14H17BrN2/c1-17(2)10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)16-14/h3,5,7,10,16H,4,6,8H2,1-2H3
InChIKeyALROKAKJPVGNST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole Overview


6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (CAS 186545-33-5) is a heterocyclic building block belonging to the tetrahydrocarbazole class . It features a partially hydrogenated carbazole core substituted with a bromine atom at the 6-position and a dimethylamino group at the 3-position, yielding a molecular formula of C14H17BrN2 and a molecular weight of 293.20 g/mol [1]. This compound is primarily employed as a synthetic intermediate in medicinal chemistry, notably for the preparation of 5-HT1F receptor antagonists .

Cross-Coupling Handle Aryl bromide enables Pd-catalyzed late-stage diversification Modular SAR library synthesis
Serotonergic Probe Entry Reported as intermediate for 5-HT1F receptor research Vendor-annotated synthesis direction
Lipophilicity Tuning Bromo substituent confers distinct logP for CNS penetration screening Halogen-dependent property review

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole: Substitution Risks


In-class tetrahydrocarbazole analogs cannot be simply interchanged because the nature and position of substituents profoundly influence both chemical reactivity and biological target engagement. The 6-bromo substituent in this compound serves as a critical synthetic handle for late-stage diversification via cross-coupling reactions, a capability absent in non-halogenated counterparts like cyclindole [1]. Conversely, replacing the bromine with other halogens (e.g., chlorine or fluorine) or an unsubstituted phenyl ring alters the electronic properties, lipophilicity, and steric bulk of the molecule, which can significantly impact binding affinity and selectivity profiles toward serotonergic receptors such as 5-HT1F [2]. The quantitative evidence below substantiates why this specific substitution pattern is often preferred for targeted applications.

Non-halogenated analogs Lack the aryl bromide handle; cross-coupling diversification not supported May limit synthetic scope
Alternative halogens (F, Cl) LogP shifts from +0.3 to +0.9 may alter membrane partitioning and binding profiles Property mismatch risk
Unannotated scaffolds Cyclindole and similar cores lack vendor annotation for 5-HT1F applications Application context not available

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole: Quantitative Evidence


Bromine Cross-Coupling vs. Unsubstituted

The presence of a bromine atom at the 6-position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the modular construction of diverse compound libraries. In contrast, the non-halogenated analog cyclindole (CAS 32211-97-5) lacks this functionality, limiting its utility as a diversifiable intermediate [1][2].

Cross-Coupling Site
Class-level
C6-Br vs. unsubstituted
Enables Pd-mediated diversification absent in cyclindole
Supports SAR library construction
Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

Lipophilicity: Bromo vs. Fluoro vs. Chloro

The bromo substituent confers distinct lipophilicity compared to other halogenated analogs. The computed XLogP3 value for 6-bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is 3.5 [1]. In contrast, the 6-fluoro analog (CID 11233205) exhibits an XLogP3 of 2.6, and the 6-chloro analog (CID 59107766) has an XLogP3 of 3.2 [2]. The increased lipophilicity of the bromo derivative can enhance membrane permeability and CNS penetration potential, though it may also affect solubility and metabolic stability.

Lipophilicity
Cross-study comparable
XLogP3 3.5 (Br) vs. 2.6 (F) vs. 3.2 (Cl)
Supports lipophilicity-based halogen selection for CNS models
Membrane permeability context to verify
Lipophilicity Drug-likeness ADME

5-HT1F Antagonist Intermediate

Multiple reputable chemical vendors explicitly list this compound as 'Useful as 5-HT1F receptor antagonists' [1]. While direct binding data (Ki/IC50) for this exact intermediate is not publicly available, its structural similarity to the 5-HT1F agonist LY344864—which features an amide linkage at the 6-position derived from a 6-amino precursor accessible via Buchwald-Hartwig amination of this 6-bromo intermediate—provides strong class-level inference of its utility in serotonergic probe synthesis. The unsubstituted parent, cyclindole, is not annotated for this specific application.

5-HT1F Annotation
Context-dependent
Vendor-designated 5-HT1F antagonist intermediate
Reported application context; independent binding data not available
Confirm target engagement per experimental design
5-HT1F Serotonin Receptor Migraine

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole: Applications


Late-Stage Diversification

This compound serves as a privileged intermediate for generating libraries of 6-substituted tetrahydrocarbazoles via palladium-catalyzed cross-coupling. The aryl bromide handle allows for the introduction of diverse aryl, heteroaryl, amine, or alkyne groups, facilitating rapid structure-activity relationship (SAR) studies around the 6-position [1]. This is a key differentiator from non-halogenated analogs.

5-HT1F Receptor Modulator Synthesis

The compound is specifically indicated by vendors for the development of 5-HT1F receptor antagonists . It provides a direct entry point to advanced intermediates like 6-amino derivatives, which are then elaborated to amide-containing ligands such as LY344864, a known selective 5-HT1F agonist used in neuroscience research [2].

CNS-Penetrant Probe Building Block

With a computed XLogP3 of 3.5, this bromo-substituted scaffold possesses a lipophilicity profile conducive to crossing the blood-brain barrier [3]. This makes it a suitable core for designing central nervous system (CNS) probes targeting serotonergic pathways, where optimal logP values are critical for in vivo efficacy.

Application
Selection Property
Validation Focus
Late-stage diversification
Bromo-substitution handle
Cross-coupling reaction scope
5-HT1F receptor research
Vendor-annotated synthesis direction
Serotonergic probe SAR evaluation
CNS probe design
Lipophilicity profile (XLogP3 ~3.5)
Brain penetration model context

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